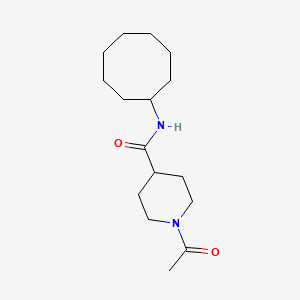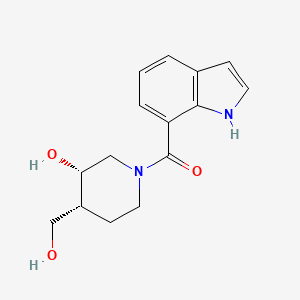
N-(3-isopropoxyphenyl)-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-isopropoxyphenyl)-2-thiophenecarboxamide, also known as GW-501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was first synthesized in the 1990s by GlaxoSmithKline (GSK) as a potential treatment for metabolic and cardiovascular diseases. However, it has gained popularity in the sports and fitness industry as a performance-enhancing drug due to its ability to increase endurance and fat burning.
Mécanisme D'action
N-(3-isopropoxyphenyl)-2-thiophenecarboxamide works by activating PPARδ, a nuclear receptor that regulates gene expression. When activated, PPARδ increases the expression of genes involved in fatty acid oxidation and energy metabolism, leading to increased energy production and fat burning. It also reduces the expression of genes involved in inflammation and oxidative stress, leading to improved cardiovascular health.
Biochemical and Physiological Effects
N-(3-isopropoxyphenyl)-2-thiophenecarboxamide has been shown to have several biochemical and physiological effects. It increases endurance and fat burning by increasing the expression of genes involved in energy metabolism and fatty acid oxidation. It also reduces inflammation and oxidative stress, leading to improved cardiovascular health. Additionally, it has been shown to improve glucose metabolism and insulin sensitivity, making it a potential treatment for metabolic disorders such as diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-isopropoxyphenyl)-2-thiophenecarboxamide has several advantages for lab experiments. It is easy to synthesize and has a high purity, making it a reliable research tool. It also has a well-characterized mechanism of action, allowing for precise and reproducible experiments. However, its use in lab experiments is limited by its potential for off-target effects and its controversial status as a performance-enhancing drug.
Orientations Futures
There are several future directions for research on N-(3-isopropoxyphenyl)-2-thiophenecarboxamide. One area of interest is its potential as a treatment for metabolic disorders such as diabetes and obesity. Another area of interest is its potential as a treatment for cancer, Alzheimer's disease, and muscular dystrophy. Additionally, further research is needed to fully understand the mechanism of action of N-(3-isopropoxyphenyl)-2-thiophenecarboxamide and its potential for off-target effects.
Méthodes De Synthèse
The synthesis of N-(3-isopropoxyphenyl)-2-thiophenecarboxamide involves several steps, starting with the reaction of 3-isopropoxybenzylamine with 2-bromothiophene to form 3-isopropoxyphenyl-2-thiophenecarboxamide. This intermediate is then reacted with chloroacetyl chloride to form N-(3-isopropoxyphenyl)-2-thiophenecarboxamide.
Applications De Recherche Scientifique
N-(3-isopropoxyphenyl)-2-thiophenecarboxamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to improve glucose metabolism, reduce inflammation, and prevent the development of atherosclerosis. It has also been investigated as a potential treatment for cancer, Alzheimer's disease, and muscular dystrophy.
Propriétés
IUPAC Name |
N-(3-propan-2-yloxyphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-10(2)17-12-6-3-5-11(9-12)15-14(16)13-7-4-8-18-13/h3-10H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQRZQFQOZITRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5380809.png)
![N,N-dimethyl-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5380822.png)
![2-{2-[4-(cyclopentyloxy)phenyl]vinyl}-8-quinolinol](/img/structure/B5380827.png)

![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide](/img/structure/B5380846.png)
![2-fluoro-N-{2-[(2-furylmethyl)amino]-2-oxoethyl}benzamide](/img/structure/B5380851.png)

![4-benzyl-5-[1-(3-pyridinylmethyl)-4-piperidinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5380866.png)
![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-ethoxyphenyl)acetamide](/img/structure/B5380871.png)

![N-{(3S)-1-[2-(ethoxymethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]pyrrolidin-3-yl}acetamide](/img/structure/B5380883.png)
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5380892.png)
![7-acetyl-6-(2-butoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5380910.png)